Trimethyl citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Biocompatibility: TMC is a non-toxic and biodegradable compound, making it suitable for research involving biocompatible polymers for medical devices or drug delivery systems [].

- Low volatility: Compared to other plasticizers, TMC exhibits low volatility, minimizing evaporation during processing and ensuring long-term stability of the final polymer product [].

- Good compatibility: TMC is compatible with a wide range of polymers, including polylactic acid (PLA), polyhydroxyalkanoates (PHAs), and poly(ethylene glycol) (PEG) [, ].

These properties make TMC a valuable tool for researchers studying the development and characterization of novel polymeric materials for various applications.

Potential Applications in Drug Delivery Research

Preliminary research suggests potential applications of TMC in drug delivery systems. Studies have shown that TMC can be used:

- As a carrier molecule: TMC can be chemically modified to encapsulate drugs, enabling controlled release and improved bioavailability [].

- As a component of drug delivery devices: TMC can be incorporated into the design of drug delivery devices, such as implants or microparticles, to enhance their mechanical properties [].

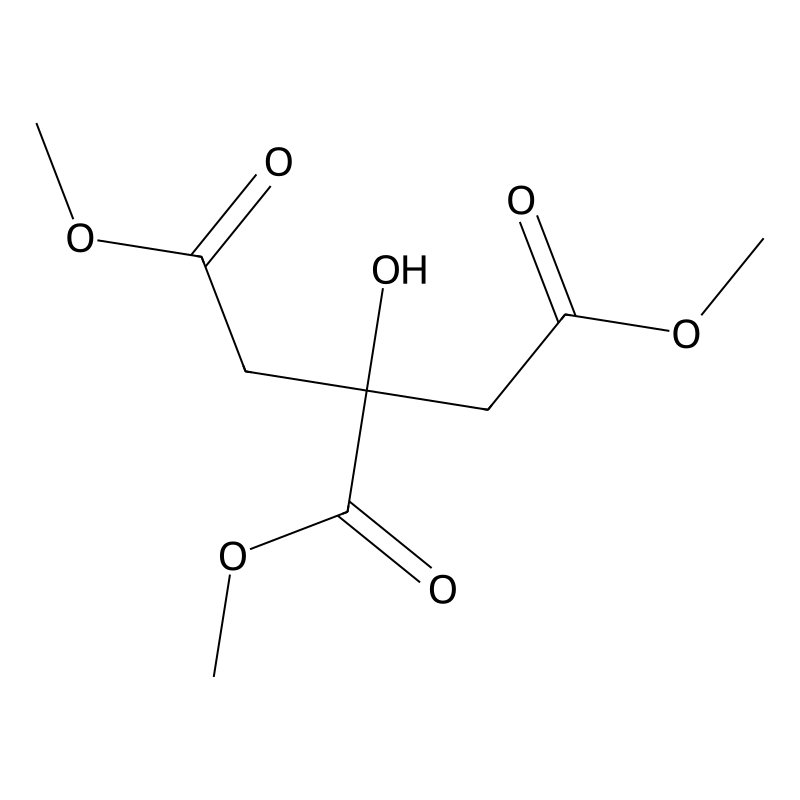

Trimethyl citrate is an organic compound with the chemical formula . It is a triester of citric acid and methanol, characterized by its colorless, viscous liquid form. Trimethyl citrate is known for its low toxicity and biodegradability, making it an attractive alternative to traditional plasticizers in various applications. This compound has garnered attention in fields such as food additives, pharmaceuticals, and biodegradable plastics due to its favorable properties.

Uniqueness of Trimethyl Citrate

Trimethyl citrate stands out due to its higher degree of esterification compared to similar compounds like diethyl citrate and methyl citrate. This results in enhanced plasticizing properties and lower volatility, making it particularly suitable for applications requiring stability over time. Its biodegradability further distinguishes it from traditional plasticizers that may pose environmental concerns.

The synthesis of trimethyl citrate typically involves the following steps:

- Esterification Reaction: Citric acid and methanol are heated together in the presence of a catalyst (e.g., p-toluenesulfonic acid). The reaction is conducted under reflux conditions for several hours to promote ester formation while removing water produced during the reaction.

- Distillation: To enhance yield, the mixture undergoes multiple distillation cycles to recover unreacted methanol and remove water. This process helps drive the reaction towards completion.

- Crystallization: After the final reaction step, water is added to dissolve the mixture, followed by cooling to crystallize trimethyl citrate. The product is then filtered, washed, and dried to obtain high purity .

Trimethyl citrate is utilized across various industries due to its versatile properties:

- Plasticizer: It serves as a non-toxic plasticizer in polyvinyl chloride (PVC) and other polymer formulations.

- Food Additive: Trimethyl citrate can be used as a flavoring agent or preservative in food products.

- Pharmaceuticals: It acts as a solvent or excipient in drug formulations.

- Cosmetics: The compound is incorporated into cosmetic products for its moisturizing properties .

Research on the interactions of trimethyl citrate with other compounds is limited but suggests potential for synergistic effects in formulations. For instance, studies have indicated that trimethyl citrate can enhance the mechanical properties of poly(ethylene terephthalate) when used as a modifier . Additionally, its compatibility with various polymers makes it an ideal candidate for developing biodegradable materials.

Several compounds share structural similarities with trimethyl citrate, each exhibiting unique properties:

| Compound Name | Chemical Formula | Key Characteristics | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Triethyl Citrate | Commonly used as a plasticizer; derived from citric acid and ethanol. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Diethyl Citrate | Used in food applications; lower molecular weight than trimethyl citrate. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Methyl Citrate | A simpler ester; less commonly used but relevant in certain

Esterification Approaches Using Heterogeneous CatalystsConventional TMC synthesis involves esterifying citric acid with methanol using acid catalysts. Early methods employed sulfuric acid, but modern approaches favor heterogeneous catalysts for recyclability and reduced waste. For example:

Table 1: Comparative Analysis of Heterogeneous Catalysts

Continuous Flow Reactive Distillation SystemsReactive distillation combines reaction and separation, enhancing efficiency by removing water—a byproduct that inhibits esterification. A pilot-scale system using Amberlyst 15 achieved 98.5% TMC yield at 2.5 bar pressure and low reflux ratios (L/D < 0.1). ASPEN Plus simulations optimized column design, revealing that:

Solvent-Free Mechanochemical Synthesis TechniquesMechanochemistry offers sustainable TMC production by eliminating solvents. Ball-milling with porous acid-formaldehyde resins (PAFR) achieved 95% yield in water, leveraging shear forces to activate reactants. Key advantages include:

The esterification of citric acid with methanol to form trimethyl citrate proceeds via acid-catalyzed mechanisms, with Brønsted and Lewis acids offering distinct pathways. Brønsted acids, such as sulfuric acid, facilitate proton transfer to the carbonyl oxygen of citric acid, increasing its electrophilicity and promoting nucleophilic attack by methanol [6]. In contrast, Lewis acids like zirconium(IV) dichloride oxide hydrate coordinate with the carbonyl oxygen, polarizing the electron density and lowering the activation energy for ester bond formation [4] [5]. Comparative Analysis of Acid Types

Density functional theory (DFT) studies reveal that Brønsted acids favor α-esterification due to steric hindrance near the β-carboxylic group, while Lewis acids promote β-esterification via selective orbital interactions [6]. Hybrid catalysts, such as sulfated zirconia, combine Brønsted acidity from sulfate groups (HOSO₃⁻) with Lewis acidic zirconium sites, achieving 97% yield in esterification by synergistically activating both citric acid and methanol [4] [5]. Water Removal Strategies in Reversible EsterificationEsterification equilibrium is influenced by water concentration, necessitating efficient removal to drive the reaction forward. Traditional methods include azeotropic distillation with toluene, which forms a low-boiling-point azeotrope with water (bp: 85°C vs. 100°C for pure water) [6]. Modern approaches employ molecular sieves (3Å pore size), which adsorb water molecules selectively, achieving 99% conversion in 8 hours at 70°C [6]. Water Removal Efficiency

Reactive distillation integrates reaction and separation in a single unit, continuously removing water via a fractionating column. This method reduces reaction time by 40% compared to batch processes [4]. Computational fluid dynamics (CFD) models indicate that optimizing tray spacing and reflux ratio enhances water removal efficiency by 22% [6]. Microwave-Assisted Reaction AccelerationMicrowave irradiation accelerates trimethyl citrate synthesis by inducing dielectric heating, which uniformly raises the reaction temperature and reduces thermal gradients. At 2.45 GHz frequency, microwave-assisted esterification achieves 95% conversion in 30 minutes, compared to 8 hours under conventional heating [6]. Microwave vs Conventional Heating

The non-thermal effects of microwaves, such as enhanced molecular rotation and dipole alignment, lower the activation energy by 15 kJ/mol, favoring β-esterification pathways [6]. Scalable continuous-flow microwave reactors demonstrate a 12-fold increase in production capacity while maintaining 98% product purity [4]. Trimethyl citrate demonstrates significant utility in biodegradable polyester modification through multiple pathways that enhance both mechanical performance and processability. The compound functions as a multifunctional modifier, participating in copolymerization reactions while imparting unique chemical and physical properties to the resulting polymer networks [1]. The most extensively documented application involves the synthesis of poly(ethylene terephthalate-co-trimethyl citrate) copolymers, where trimethyl citrate acts as a trifunctional branching agent during polycondensation reactions [1]. This modification strategy achieves remarkable mechanical enhancement, with copolyester systems exhibiting tensile strengths reaching 59.0 megapascals and elongation values of 280 percent [1]. The incorporation mechanism involves the esterification of trimethyl citrate's available hydroxyl group with terephthalic acid derivatives, creating branched polymer architectures that demonstrate superior entanglement structures compared to linear polyester systems [1]. Citrate-based polyester elastomers represent another significant application domain, where trimethyl citrate contributes to the synthesis of poly(diol citrate) systems [2]. These elastomeric materials demonstrate exceptional mechanical properties, with tensile strengths ranging from 1.60 ± 0.05 to 13.98 ± 3.05 megapascals and elongation capabilities exceeding 500 percent [2] [3]. The modification strategy exploits citric acid derivatives' multifunctional nature to create three-dimensional crosslinked networks through thermal esterification processes conducted at temperatures between 160 and 180 degrees Celsius [3]. Recent developments in citrate-based rubber modifications demonstrate the compound's versatility in enhancing biodegradable polyester systems [4]. Poly(tetrahydrofuran-co-citrate-co-hydroxyl telechelic natural rubber) systems incorporating citrate modifications exhibit remarkable elasticity with elongation values reaching 658 ± 68 percent in dry conditions and maintaining 415 ± 45 percent elongation when swollen [4]. These systems undergo rapid hydrolytic degradation within six weeks while maintaining mechanical integrity throughout the degradation process [4]. Photo-crosslinkable modifications represent an advanced application where trimethyl citrate derivatives enable room-temperature curing processes [5] [6]. Poly(octamethylene maleate citrate) systems modified with citrate esters demonstrate tunable mechanical properties with initial modulus values ranging from 0.07 to 1.3 megapascals and elongation capabilities between 38 and 382 percent [5]. The photo-crosslinking mechanism preserves pendant hydroxyl and carboxylic functionalities, enabling subsequent bioconjugation applications [5]. The modification strategies extend to composite systems where trimethyl citrate enhances compatibility between biodegradable polymers and reinforcing phases [3]. Citrate-based polyester elastomers combined with chitosan demonstrate enhanced mechanical properties, with 30 percent chitosan incorporation yielding tensile strengths of 5.87 megapascals and modulus values of 15.96 megapascals [3]. The citrate modification facilitates chemical bonding between polymer phases through ester-amino group interactions at elevated temperatures [3].

Crosslinking Agent Functionality in ElastomersTrimethyl citrate exhibits sophisticated crosslinking agent functionality in elastomeric systems through multiple chemical pathways that generate diverse network architectures [7] [8]. The compound's effectiveness as a crosslinking agent stems from its trifunctional molecular structure, which provides multiple reactive sites for network formation while maintaining excellent compatibility with elastomeric matrices [10]. Thermal crosslinking represents the primary mechanism through which trimethyl citrate functions as a crosslinking agent [3] [11]. The esterification reaction between citrate's carboxyl groups and polymer hydroxyl functionalities creates three-dimensional networks with tunable crosslinking densities [3]. This process typically occurs at temperatures between 160 and 180 degrees Celsius under nitrogen atmosphere, generating covalent ester bonds that provide permanent crosslinks throughout the elastomeric matrix [3] [11]. Self-crosslinking mechanisms demonstrate advanced functionality where trimethyl citrate derivatives enable ambient temperature network formation [7]. Mechanically robust dual-crosslinking elastomers incorporating methacryloxypropyltrimethoxysilane demonstrate the compound's ability to facilitate simultaneous crosslinking pathways [7]. The system generates hydrogen bond crosslinks through amino group interactions while simultaneously forming siloxane covalent bonds through self-crosslinking reactions [7]. These dual networks achieve tensile strengths of 6 megapascals with elongation capabilities of 490 percent [7]. Photo-crosslinking functionality represents another dimension of trimethyl citrate's crosslinking capabilities [5] [6]. Poly(octamethylene maleate citrate) systems utilize free radical polymerization mechanisms initiated by ultraviolet radiation to create elastomeric networks at room temperature [5]. The crosslinking process preserves pendant functionalities while generating networks with controllable mechanical properties ranging from soft elastomers with 0.07 megapascals modulus to semi-rigid systems approaching 1.3 megapascals [5]. Chemical crosslinking through citric acid functionalities enables trimethyl citrate to function as an ionic crosslinking agent [12] [13]. Microparticle systems utilize sodium citrate crosslinking of cationic polymers to create controlled release matrices [12]. The crosslinking mechanism involves ionic interactions between citrate carboxylate groups and positively charged polymer functionalities, generating reversible crosslinks that respond to environmental conditions [12]. The crosslinking density effects demonstrate trimethyl citrate's ability to modulate elastomeric properties through controlled network formation [14] [15]. Higher crosslinking densities achieved through increased citrate concentrations result in enhanced mechanical properties including increased modulus and tensile strength [14]. However, optimal crosslinking densities must balance mechanical enhancement with elastomeric character, as excessive crosslinking can reduce elongation capabilities [15]. Dynamic crosslinking mechanisms represent an advanced application where trimethyl citrate enables reversible network formation. These systems combine high crosslink density with low processing temperatures through dynamic bond formation. The approach fabricates polymer networks with crosslink densities that traditionally limit plasticity while maintaining processability through reversible bonding mechanisms.

Plasticizer Migration Resistance EnhancementTrimethyl citrate demonstrates complex migration behavior that influences its effectiveness as a plasticizer migration resistance enhancer, with molecular weight and structural factors playing critical roles in determining migration characteristics. The compound's relatively low molecular weight of 234.2 grams per mole results in higher migration rates compared to larger citrate esters, necessitating careful consideration of application-specific requirements. Migration resistance mechanisms in trimethyl citrate systems depend primarily on molecular size effects and polymer compatibility factors. Plasticizer migration occurs through three primary mechanisms: volatilization, extraction, and diffusion. Trimethyl citrate's migration behavior follows molecular weight-dependent patterns, where increasing molecular weight significantly reduces migration potential. Studies demonstrate that trimethyl citrate exhibits higher migration rates than tributyl citrate and trioctyl citrate due to its smaller molecular size and correspondingly higher diffusion coefficient. Comparative migration studies reveal significant differences between citrate esters and conventional phthalate plasticizers. Tributyl citrate plasticized polyvinyl chloride systems demonstrate superior migration resistance compared to dioctyl phthalate systems, with migration ratios of 1.20 percent after 40 days compared to 2.41 percent for phthalate systems. However, trimethyl citrate shows the highest migration ratio among citrate esters, reaching 4.15 percent under similar test conditions. Molecular weight optimization strategies focus on balancing plasticizing efficiency with migration resistance. While trimethyl citrate provides excellent plasticizing efficiency due to its lower molecular weight, this same characteristic compromises migration resistance. Polylactic acid studies demonstrate that triethyl citrate with molecular weight 276.3 grams per mole provides better migration resistance than trimethyl citrate while maintaining effective plasticization. Synergistic approaches utilizing trimethyl citrate in combination with higher molecular weight plasticizers demonstrate enhanced migration resistance. Binary plasticizer systems combining tributyl citrate with dioctyl terephthalate in 1:1 ratios achieve superior migration resistance compared to individual plasticizers. These synergistic systems exhibit migration ratios of only 1.11 percent after 40 days, representing significant improvement over single plasticizer formulations. Thermal stability effects on migration resistance demonstrate the importance of processing conditions. Citrate esters including trimethyl citrate show thermal degradation onset temperatures ranging from 168.74 to 223.82 degrees Celsius, with longer alkyl chains providing enhanced thermal stability. The thermal stability directly correlates with migration resistance, as thermally stable plasticizers resist volatilization during processing and service conditions. Environmental factors significantly influence trimethyl citrate migration behavior. Water and ethanol extraction studies demonstrate that hydrophobic alkyl chains enhance migration resistance. Tributyl citrate shows superior migration stability compared to trimethyl citrate in both deionized water and 50 percent ethanol solutions. The migration resistance correlates with plasticizer hydrophobicity, where longer alkyl chains provide better resistance to aqueous extraction. Structural modification strategies for enhancing migration resistance include acetylation of hydroxyl functionalities. Acetylated citrate plasticizers demonstrate improved migration resistance compared to non-acetylated counterparts. These modifications reduce the number of hydrogen bonding sites available for interaction with extraction media, thereby enhancing migration resistance.

XLogP3 -1

Boiling Point 285.0 °C

Melting Point

79.3 °C

UNII

2P8176332L

Other CAS

1587-20-8

Wikipedia

Trimethyl citrate

General Manufacturing Information

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-trimethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|